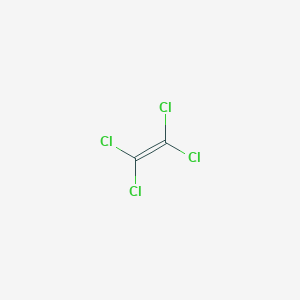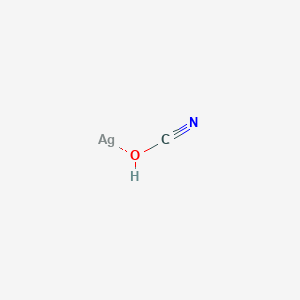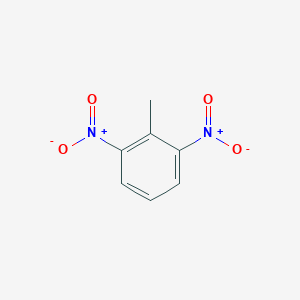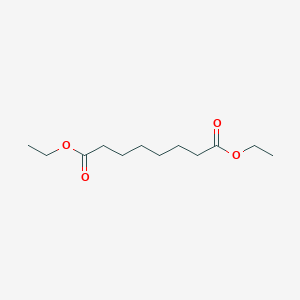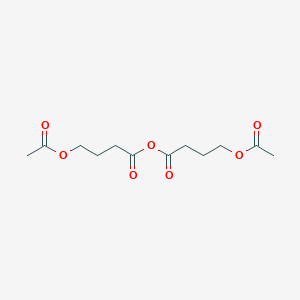
4-(Acetyloxy)butanoic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Acetyloxy)butanoic anhydride, also known as butyric anhydride or butanoic anhydride, is a chemical compound that plays a significant role in various industrial and chemical processes . The molecule can be described as a condensation of two molecules of butyric acid with the elimination of one water molecule .
Synthesis Analysis
The production of butyric anhydride primarily involves the dehydration of butyric acid . There are numerous methods to finish this procedure, such as direct dehydration, which involves heating butyric acid in the presence of a dehydrating agent, such as phosphorus pentoxide, to promote the removal of water and formation of the anhydride . Another method is the acetic anhydride method, which involves reacting butyric acid with acetic anhydride, leading to the formation of butyric anhydride and acetic acid as a byproduct .Molecular Structure Analysis
The molecular formula of 4-(Acetyloxy)butanoic anhydride is C8H14O3 . Its structure consists of two butyric acid molecules with the removal of water, leading to the formation of the anhydride linkage .Chemical Reactions Analysis
Anhydrides are highly reactive to nucleophilic attack and undergo many of the same reactions as acid chlorides . They react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Physical And Chemical Properties Analysis
Butyric anhydride is a clear colorless liquid at room temperature, notable for its strong, unpleasant smell . It is less dense than water and is soluble in organic solvents but has limited solubility in water . The compound has a boiling point of approximately 218°C (424°F) and a molecular weight of 158.17 g/mol .Safety And Hazards
properties
IUPAC Name |
4-acetyloxybutanoyl 4-acetyloxybutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O7/c1-9(13)17-7-3-5-11(15)19-12(16)6-4-8-18-10(2)14/h3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAILBPEAYQACO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC(=O)OC(=O)CCCOC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566299 |
Source


|
| Record name | 4-(Acetyloxy)butanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Acetyloxy)butanoic anhydride | |
CAS RN |
150620-32-9 |
Source


|
| Record name | 4-(Acetyloxy)butanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

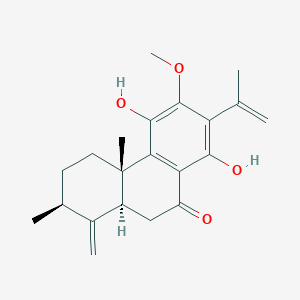
![1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene](/img/structure/B127243.png)
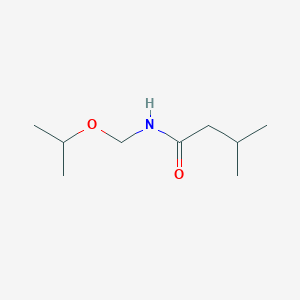
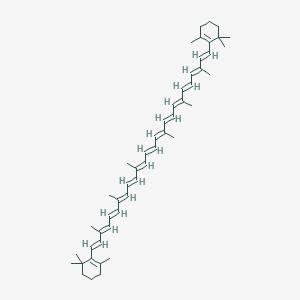
![6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B127250.png)
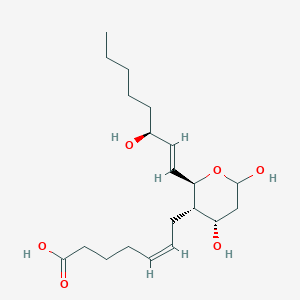
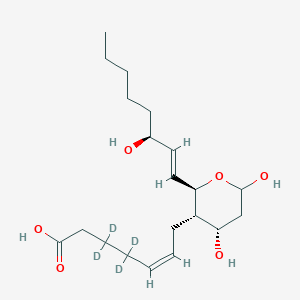
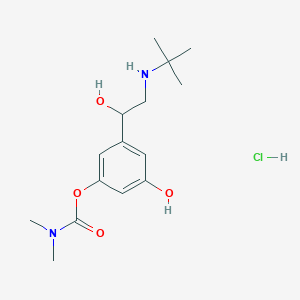
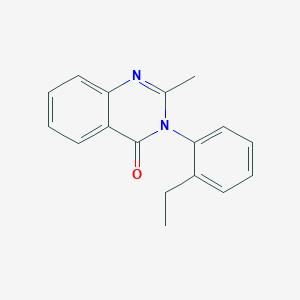
![3-Methyl-N-[2-(vinyloxy)ethyl]butanamide](/img/structure/B127265.png)
